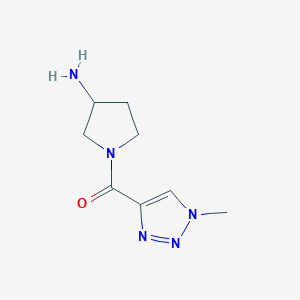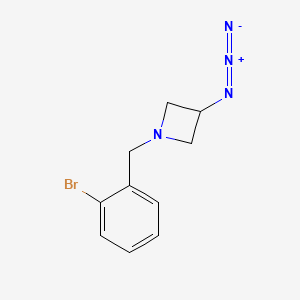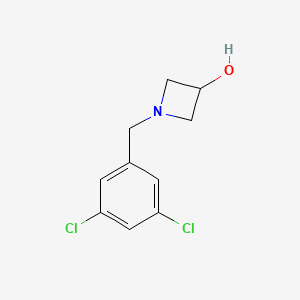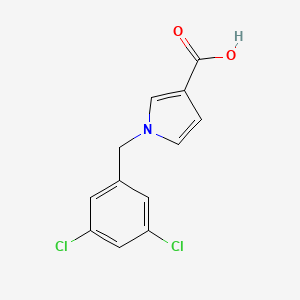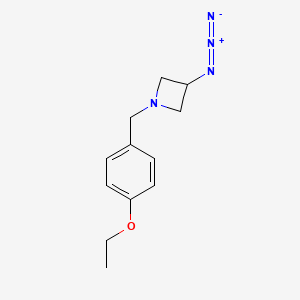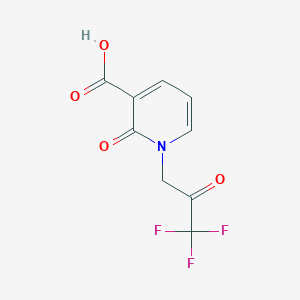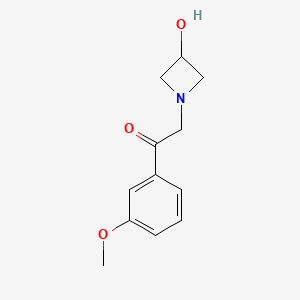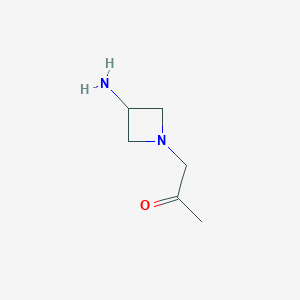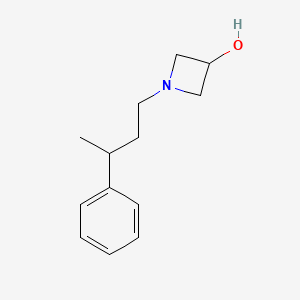
(1-(3,3,5-三甲基环己基)哌啶-4-基)甲醇
描述
“(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C15H29NO and a molecular weight of 239.4 g/mol. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for drug design and play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol” consists of a piperidine ring attached to a 3,3,5-trimethylcyclohexyl group and a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学研究应用
合成和晶体结构
与"(1-(3,3,5-三甲基环己基)哌啶-4-基)甲醇"结构相关的化合物的合成涉及通过缩合反应产生的产物,这些产物通过光谱技术和X射线晶体学进行表征。这些研究揭示了详细的分子几何结构,如哌啶环的椅状构象和硫原子周围的四面体几何结构(如果存在),表明重点在于理解分子构象和相互作用(Girish et al., 2008; Benakaprasad et al., 2007)。
化学修饰和衍生物
对哌啶基化合物的化学修饰研究包括合成各种磺酰基和肟衍生物。这些努力旨在了解化学变化对分子结构和潜在生物活性的影响。已评估这些衍生物在体外抗菌和抗真菌活性,突显了这些衍生物在开发新的抗微生物药物中的潜力(Mallesha & Mohana, 2014)。
生物化学和生物学研究
合成工作延伸到探索二苯基(磺酰基哌啶-4-基)甲醇衍生物对各种癌细胞系的抗增殖活性,表明这些化合物在药物化学和药物开发中的相关性(Prasad et al., 2010)。此外,合成和结构分析化合物的工作已进行,以了解它们的潜在生物活性,包括抗微生物和抗结核作用(Bisht et al., 2010)。
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals . The specific targets of this compound would depend on its structure and the intended therapeutic effect.
生化分析
Biochemical Properties
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to receptors on the cell surface, initiating a cascade of intracellular events that lead to changes in cellular function. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Changes in gene expression induced by (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol are often mediated through transcription factors that respond to the compound’s presence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on metabolic processes and energy production .
Transport and Distribution
The transport and distribution of (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-yl)methanol is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
属性
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-12-8-14(10-15(2,3)9-12)16-6-4-13(11-17)5-7-16/h12-14,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKFGRZXLJOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


